molecular formula C14H18N6 B2386184 5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine CAS No. 2415521-06-9

5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

Cat. No. B2386184
CAS RN: 2415521-06-9
M. Wt: 270.34
InChI Key: DLTAHUWKNVQGSA-UHFFFAOYSA-N
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Description

“5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described . The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic colorless compounds containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Future Directions

The therapeutic use of A2A adenosine receptor (AR) antagonists for the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases, is a very promising approach . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed . This suggests that pyrimidine derivatives could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

5-ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-2-12-9-16-14(17-10-12)20-7-5-19(6-8-20)13-3-4-15-11-18-13/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTAHUWKNVQGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

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